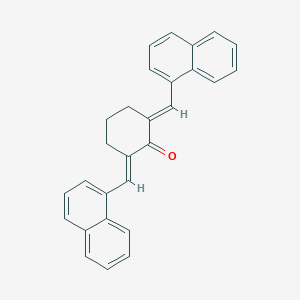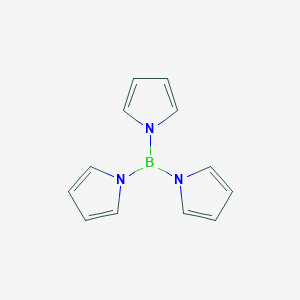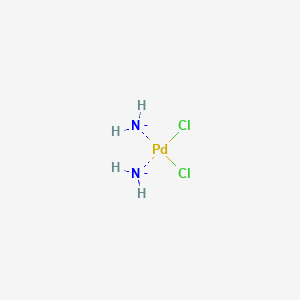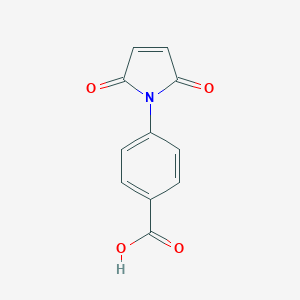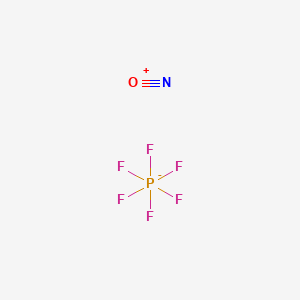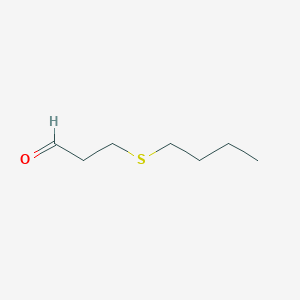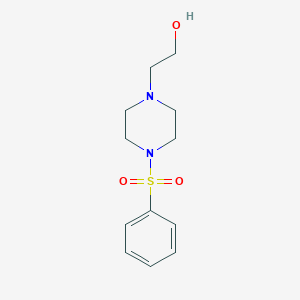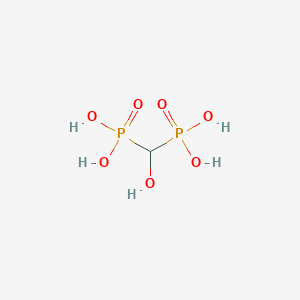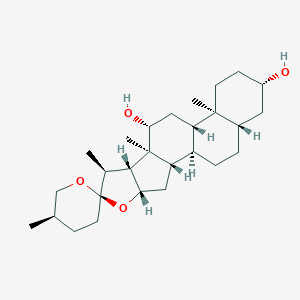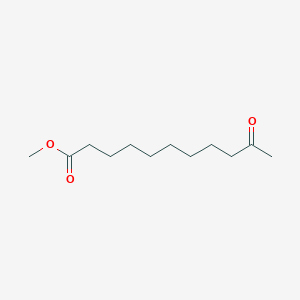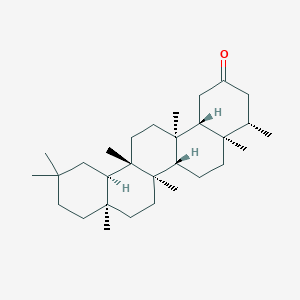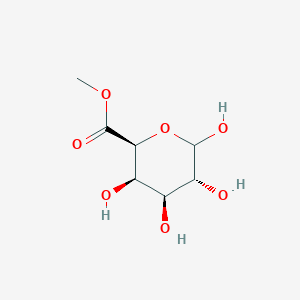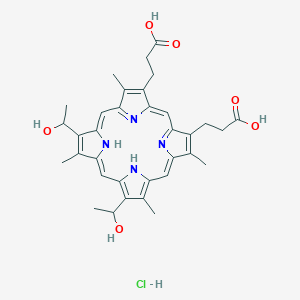
盐酸血卟啉
描述
Hematoporphyrin, also known as Photodyn or Sensibion, is a porphyrin prepared from hemin . It is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols) . It is a deeply colored solid that is usually encountered as a solution .
Synthesis Analysis
Hematoporphyrin IX can be synthesized from a surplus of hematoporphyrin and hydrochloric acid (HCl) . The total synthesis of protoporphyrin IX and its disodium salt using a new alternative method to the classical MacDonald condensation has also been reported .Molecular Structure Analysis
The molecular formula of Hematoporphyrin hydrochloride is C34H40Cl2N4O6 . It is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols) .科学研究应用
Endoscopic Detection of Malignant Disease
Hematoporphyrin Hydrochloride has been used as an aid for the endoscopic detection of malignant diseases . It is used in conjunction with fluorescent endoscopy, a technique that has shown considerable promise for the detection of malignant diseases . The compound is prepared for intravenous administration and used in patients known to have or suspected of having a neoplasm of the esophagus or of the tracheobronchial tree .
Photodynamic Therapy (PDT)
Hematoporphyrin Hydrochloride is a widely used porphyrin-photosensitizer in the photodynamic therapy of tumors . It is also used as a precursor in the oligomerization produced new PDT-sensitizers .
Liquid Chromatography and Mass Spectrometry
Hematoporphyrin Hydrochloride and its derivatives can be separated and identified using ultrahigh performance liquid chromatography coupled with electrospray ionization-mass spectrometry and diode array . This technique improves the quality of the porphyrins research .
Acetylation of Hematoporphyrin
Hematoporphyrin Hydrochloride can be acetylated by treating it with a mixture of sulfuric and acetic acids . This process is used in the preparation of Hematoporphyrin Derivative, a compound used in various medical and scientific applications .
作用机制
Target of Action
The primary targets of hematoporphyrin hydrochloride are tumor tissue membranes . This is consistent with evidence that photosensitization of red blood cell membranes by protoporphyrin is mediated by singlet molecular oxygen .
Mode of Action
Hematoporphyrin hydrochloride’s mode of action involves serum transport of the compound to tumor tissue, localization and retention of the active constituent, and generation of singlet molecular oxygen (Δ) by the action of visible light . This singlet molecular oxygen then attacks the cellular targets .
Biochemical Pathways
The biochemical pathways affected by hematoporphyrin hydrochloride are complex due to the compound’s nature as a porphyrin mixture .
Pharmacokinetics
The pharmacokinetics of hematoporphyrin hydrochloride reveal that it is rapidly cleared from the blood and has a short half-life . For doses of 2.5, 5, and 7.5 mg/kg, the half-life was 1.26 h, 1.31 h, and 1.70 h, respectively . This ensures a short light-avoidance period .
Result of Action
The result of hematoporphyrin hydrochloride’s action is the induction of apoptosis in tumor cells . When exposed to red light, it can decrease tumor growth in vivo .
Action Environment
The action of hematoporphyrin hydrochloride can be influenced by environmental factors, particularly light. As a photosensitizer, its efficacy is dependent on exposure to visible light . This light activates the compound, allowing it to generate singlet molecular oxygen and attack cellular targets .
安全和危害
Hematoporphyrin hydrochloride may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
未来方向
属性
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMKBSOIPKRCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hematoporphyrin monohydrochloride | |
CAS RN |
6033-50-7, 17471-45-3, 17696-69-4 | |
| Record name | Hematoporphyrin monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Haematoporphyrin dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEMATOPORPHYRIN MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9KB28OL6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential adverse effects of Hematoporphyrin hydrochloride therapy?
A1: Hematoporphyrin hydrochloride can cause severe photosensitivity, leading to exaggerated sunburn-like reactions upon exposure to sunlight [, ]. This photosensitivity can persist for extended periods, even months after treatment discontinuation []. Additionally, cases of multiple neuritis (inflammation of multiple nerves) have been reported [].
Q2: How does the photosensitizing effect of Hematoporphyrin hydrochloride manifest?
A2: Hematoporphyrin hydrochloride, when injected, significantly increases the skin's sensitivity to light [, , ]. Exposure to sunlight following injection can lead to intense local reactions, including urticaria (hives) and persistent pigmentation []. This photosensitizing effect has been observed even two months post-treatment []. Animal studies have shown similar photosensitivity, with varying degrees of severity depending on the light intensity [].
Q3: Are there differences in photosensitizing properties between synthetic Hematoporphyrin hydrochloride and naturally occurring hematoporphyrin?
A3: Yes, research indicates that synthetic Hematoporphyrin hydrochloride ("Photodyn") exhibits a stronger photosensitizing effect compared to the hematoporphyrin naturally produced in the body during disease processes [].
Q4: What is the chemical structure of Hematoporphyrin hydrochloride?
A4: While the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data of Hematoporphyrin hydrochloride, they reference its derivation from hematoporphyrin. Further research in chemical databases and literature would be required to obtain this specific structural information.
Q5: What is the historical context of Hematoporphyrin hydrochloride research?
A5: The study of Hematoporphyrin hydrochloride in the context of photodynamic action originates from the early 20th century. Research by Hausmann in 1908 demonstrated the substance's ability to cause cellular destruction in paramecia and red blood cells upon light exposure []. Subsequent studies throughout the 20th century further explored its photodynamic properties and potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



